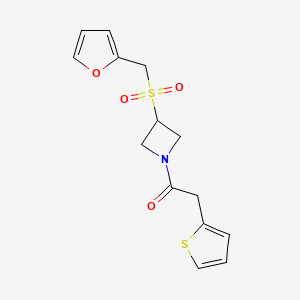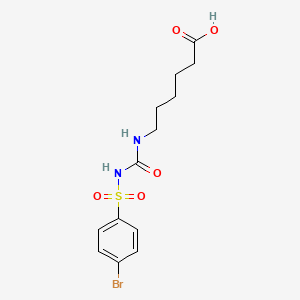
(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine is a heterocyclic compound that features a furan ring, a vinyl group, and an isoxazole ring
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as “5-[(E)-2-(furan-2-yl)ethenyl]-3-methyl-1,2-oxazol-4-amine”, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. For example, in smooth muscle cells, this can lead to relaxation and bronchodilation .
Result of Action
The action of this compound leads to both bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly useful in the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and inflammation reduction are beneficial .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine typically involves the following steps:
Formation of the Furan-2-yl Vinyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the (E)-2-(furan-2-yl)vinyl intermediate.
Cyclization to Isoxazole: The intermediate is then subjected to cyclization with hydroxylamine or its derivatives to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 4-position of the isoxazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-(furan-2-yl)vinyl derivatives: These compounds share the furan-2-yl vinyl moiety and exhibit similar chemical reactivity.
Isoxazole derivatives: Compounds with the isoxazole ring structure, such as 3-methylisoxazole, have comparable properties and applications.
Uniqueness
(E)-5-(2-(furan-2-yl)vinyl)-3-methylisoxazol-4-amine is unique due to the combination of the furan ring, vinyl group, and isoxazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-[(E)-2-(furan-2-yl)ethenyl]-3-methyl-1,2-oxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-10(11)9(14-12-7)5-4-8-3-2-6-13-8/h2-6H,11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAPMGBAMQRYKG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
![2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928930.png)
![1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2928931.png)
![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)
![2-(benzylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2928934.png)





![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)

